Tert-butyl hex-5-yn-1-yl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl hex-5-yn-1-yl(methyl)carbamate is a chemical compound with the molecular formula C11H19NO2. It is also known by its systematic name, carbamic acid, N-5-hexyn-1-yl-, 1,1-dimethylethyl ester . This compound is characterized by the presence of a tert-butyl group, a hexynyl chain, and a carbamate functional group.
Vorbereitungsmethoden
The synthesis of tert-butyl hex-5-yn-1-yl(methyl)carbamate typically involves the reaction of hex-5-yn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete.
Analyse Chemischer Reaktionen
Tert-butyl hex-5-yn-1-yl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl hex-5-yn-1-yl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl hex-5-yn-1-yl(methyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl hex-5-yn-1-yl(methyl)carbamate can be compared with other similar compounds such as:
N-Boc-hex-5-ynylamine: This compound has a similar hexynyl chain but differs in the protecting group attached to the amine.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a phenyl group attached to the hexynyl chain, making it structurally different from this compound.
Eigenschaften
Molekularformel |
C12H21NO2 |
---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl N-hex-5-ynyl-N-methylcarbamate |
InChI |
InChI=1S/C12H21NO2/c1-6-7-8-9-10-13(5)11(14)15-12(2,3)4/h1H,7-10H2,2-5H3 |
InChI-Schlüssel |
GMNHJVZXIKTNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.